

5-Bromo-3-nitro-2-pyridone CAS number 15862-34-7

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Compound of Interest

Compound Name: 5-Bromo-3-nitro-2-pyridone

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An In-depth Technical Guide to **5-Bromo-3-nitro-2-pyridone** (CAS: 15862-34-7)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Bromo-3-nitro-2-pyridone**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its chemical identity, synthesis, reactivity, applications, and safe handling protocols, grounding all claims in authoritative data.

Core Chemical Identity and Properties

5-Bromo-3-nitro-2-pyridone (also known by its tautomeric name, 5-Bromo-2-hydroxy-3-nitropyridine) is a halogenated and nitrated pyridine derivative.^[1] Its structure is characterized by a pyridinone ring, which is a prevalent scaffold in medicinal chemistry, substituted with a bromine atom and a strongly electron-withdrawing nitro group.^{[1][2][3]} These functionalities impart significant reactivity, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.^[2] At room temperature, it typically appears as a yellow to brown crystalline solid or powder.^{[1][2]}

Property	Value	Source(s)
CAS Number	15862-34-7	[1][2][4]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₃	[2][4]
Molecular Weight	218.99 g/mol	[2][4]
Appearance	White to light yellow/brown crystalline powder	[1][2]
Melting Point	245 - 250 °C	[2][5]
pKa	6.31 ± 0.10 (Predicted)	[1]
Solubility	Sparingly soluble in water	[1]
Synonyms	5-Bromo-3-nitro-2(1H)-pyridinone, 5-Bromo-2-hydroxy-3-nitropyridine	[1][2][6]

Synthesis and Purification: A Methodological Overview

The industrial production of **5-Bromo-3-nitro-2-pyridone** involves the stepwise functionalization of a pyridine core, typically through sequential bromination and nitration of a 2-hydroxypyridine derivative under carefully controlled conditions.[1] The presence of the nitro group, a powerful deactivating group, and the bromine atom requires a strategic approach to achieve the desired regioselectivity.

While a specific, peer-reviewed synthesis for **5-Bromo-3-nitro-2-pyridone** is not readily available in the provided search results, a reliable protocol for the nitration of a similar substrate, 2-amino-5-bromopyridine, is documented in Organic Syntheses. This procedure illustrates the fundamental electrophilic aromatic substitution reaction required.

Illustrative Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine[7]

This protocol details the nitration of 2-amino-5-bromopyridine, a structurally related precursor, providing insight into the reaction conditions.

Step-by-Step Methodology:

- **Reaction Setup:** A solution of 109 g (0.62 mole) of 2-amino-5-bromopyridine in 500 ml. of concentrated sulfuric acid is prepared in a 5-l. flask equipped with a mechanical stirrer and a thermometer.
- **Cooling:** The solution is cooled to 0–5°C in an ice-salt bath.
- **Nitrating Agent Preparation:** A nitrating mixture is prepared by adding 50 ml. (0.79 mole) of concentrated nitric acid to 100 ml. of concentrated sulfuric acid, with cooling to maintain a low temperature.
- **Nitration:** The nitrating mixture is added dropwise to the stirred solution of the pyridine derivative over 1–2 hours, ensuring the reaction temperature does not exceed 10°C.
- **Reaction Completion:** After the addition is complete, the mixture is stirred for an additional hour at 10°C.
- **Quenching:** The reaction mixture is then carefully poured onto 5 liters of ice.
- **Neutralization & Precipitation:** The resulting solution is neutralized with 1350 ml. of 40% sodium hydroxide solution, causing the yellow product, 2-amino-5-bromo-3-nitropyridine, to precipitate.
- **Isolation and Purification:** The precipitate is collected by filtration and washed thoroughly with water until the washings are free of sulfate. The crude product can be recrystallized from ethyl methyl ketone to yield pure yellow needles.^[7]

Caption: Workflow for the nitration of a brominated aminopyridine.

Purification and Quality Control

Purity is critical for downstream applications. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **5-Bromo-3-nitro-2-pyridone**, with commercial suppliers often guaranteeing ≥98% or ≥99% purity.^{[2][8]}

Representative HPLC Protocol: A reverse-phase (RP) HPLC method can be employed for analysis.[9]

- Column: Newcrom R1 or equivalent C18 column.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[9]
- Detection: UV detector at an appropriate wavelength. This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **5-Bromo-3-nitro-2-pyridone** stems from the distinct reactivity of its functional groups.

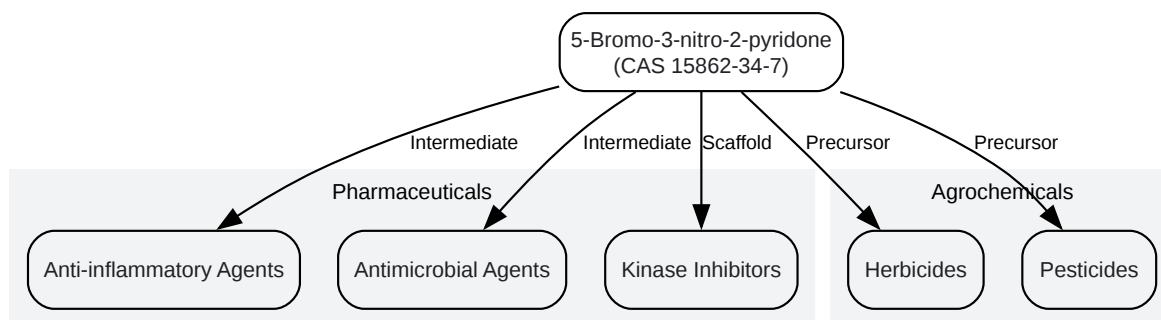
- Pyridinone Core: This scaffold can act as both a hydrogen bond donor and acceptor, a key feature for its application in designing biologically active molecules, particularly kinase inhibitors.[3]
- Nitro Group: As a potent electron-withdrawing group, it strongly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr), particularly at the positions ortho and para to it.[10] This allows for the introduction of various nucleophiles. The nitro group can also be reduced to an amino group, providing a route to other functionalized pyridines like 2,3-diaminopyridine derivatives.[7][11]
- Bromine Atom: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12] This enables the formation of C-C bonds, linking the pyridine core to various aryl or heteroaryl fragments, which is a cornerstone of modern drug discovery.

Caption: Key reaction pathways for **5-Bromo-3-nitro-2-pyridone**.

Applications in Drug Discovery and Agrochemicals

5-Bromo-3-nitro-2-pyridone is not typically an end-product but rather a crucial intermediate. [2][13] Its unique combination of reactive sites makes it a preferred building block for scaffold diversification in both pharmaceutical and agricultural research.[1]

- **Pharmaceutical Development:** It serves as a precursor in the synthesis of novel pharmaceuticals, including potential anti-inflammatory, antimicrobial, antibacterial, and antifungal agents.[2] The pyridinone structure is a "privileged scaffold" that is frequently incorporated into kinase inhibitors and other targeted therapeutics.[3] While a related compound, 5-Bromo-2-nitropyridine, is used to prepare intermediates for the anticancer drug Pazopanib, the reactivity profile of **5-Bromo-3-nitro-2-pyridone** makes it suitable for analogous synthetic campaigns.[14]
- **Agrochemical Industry:** The compound is a precursor for the development of modern herbicides and pesticides.[1][2] Its structure provides a pathway for creating effective crop protection agents.[2] For instance, it has been utilized as a herbicide by disrupting essential protein synthesis in target plants.[1]



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Caption: Application pathways stemming from the core molecule.

Safety, Handling, and Storage

Proper handling of **5-Bromo-3-nitro-2-pyridone** is essential due to its potential hazards. It is classified as harmful and an irritant.[5][6][15]

Hazard Information	Details	Source(s)
GHS Signal Word	Danger	[6]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.	[5][6]
Precautionary Codes	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338	[1][6]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases, reducing agents.	[1][15][16]

Handling and Storage Protocol

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1][17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or a face shield.[6][8][15] For operations generating dust, use a NIOSH-approved N95 dust mask or higher.[6][17]
- Handling: Avoid contact with skin, eyes, and clothing.[8][15] Do not breathe dust. Wash hands thoroughly after handling.[1][8] Keep away from sources of ignition.[8]
- Storage: Store in a cool, dry, well-ventilated place.[1][15][17] Keep the container tightly closed and store locked up.[1][8][15] Recommended storage temperatures are often refrigerated (0-8°C) or at room temperature in an inert atmosphere.[1][2]
- Spills: In case of a spill, wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8][17] Prevent the product from entering drains or waterways.[8]

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